molecular formula C19H12N3NaO6 B14545655 Sodium tris(4-nitrophenyl)methanide CAS No. 62122-52-5

Sodium tris(4-nitrophenyl)methanide

Cat. No.: B14545655
CAS No.: 62122-52-5
M. Wt: 401.3 g/mol
InChI Key: FXVCYSXPXRCJCJ-UHFFFAOYSA-N
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Description

Sodium tris(4-nitrophenyl)methanide is an organic compound that features a central carbon atom bonded to three 4-nitrophenyl groups and a sodium ion. This compound is notable for its unique structure and the presence of nitro groups, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium tris(4-nitrophenyl)methanide typically involves the reaction of tris(4-nitrophenyl)methane with a strong base such as sodium hydride. The reaction proceeds under anhydrous conditions to prevent hydrolysis and ensure the formation of the desired product. The general reaction can be represented as follows:

Tris(4-nitrophenyl)methane+NaHSodium tris(4-nitrophenyl)methanide+H2\text{Tris(4-nitrophenyl)methane} + \text{NaH} \rightarrow \text{this compound} + \text{H}_2 Tris(4-nitrophenyl)methane+NaH→Sodium tris(4-nitrophenyl)methanide+H2​

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium tris(4-nitrophenyl)methanide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution Reagents: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

    Reduction: Tris(4-aminophenyl)methane

    Substitution: Various substituted derivatives depending on the reagents used

    Oxidation: Oxidized derivatives with altered functional groups

Scientific Research Applications

Sodium tris(4-nitrophenyl)methanide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium tris(4-nitrophenyl)methanide involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-nitrophenyl)methane
  • Tris(4-aminophenyl)methane
  • Tris(4-chlorophenyl)methane

Uniqueness

Sodium tris(4-nitrophenyl)methanide is unique due to the presence of the sodium ion, which imparts distinct ionic properties

Properties

CAS No.

62122-52-5

Molecular Formula

C19H12N3NaO6

Molecular Weight

401.3 g/mol

InChI

InChI=1S/C19H12N3O6.Na/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28;/h1-12H;/q-1;+1

InChI Key

FXVCYSXPXRCJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[C-](C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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